Octahydro-8,8-dimethylnaphthalene-2-methanol

Fragrance chemistry Substantivity Structure-odor relationships

Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3; EINECS 298-891-6) is a synthetic bicyclic primary alcohol belonging to the hydrogenated naphthalene derivative class, with molecular formula C13H24O and molecular weight 196.33 g/mol. The compound is recognized in fragrance chemistry as a raw material with a pleasant odor profile suitable for perfumery and flavor applications.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 93840-22-3
Cat. No. B12649268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-8,8-dimethylnaphthalene-2-methanol
CAS93840-22-3
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1(CCCC2C1CC(CC2)CO)C
InChIInChI=1S/C13H24O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10-12,14H,3-9H2,1-2H3
InChIKeyYSFGAJJMXYYDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3): Physicochemical and Functional Baseline for Procurement Evaluation


Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3; EINECS 298-891-6) is a synthetic bicyclic primary alcohol belonging to the hydrogenated naphthalene derivative class, with molecular formula C13H24O and molecular weight 196.33 g/mol [1]. The compound is recognized in fragrance chemistry as a raw material with a pleasant odor profile suitable for perfumery and flavor applications . Its structure features a decalin-type saturated bicyclic core with geminal dimethyl substitution at the 8-position and a hydroxymethyl group at the 2-position, distinguishing it from its aldehyde and nitrile analogs through the presence of a reducible, esterifiable primary alcohol function [1]. Key computed physicochemical parameters include density 0.98 g/cm³, boiling point 283.9 °C (at 760 mmHg), flash point 110.1 °C, and estimated logP 3.22 .

Why In-Class Octahydro-dimethylnaphthalene Derivatives Cannot Be Interchanged: Functional Group Determines Odor Profile, Stability, and Regulatory Status


Substituting Octahydro-8,8-dimethylnaphthalene-2-methanol with its closest structural analogs—the 2-carbaldehyde (Cyclomyral, CAS 68738-94-3) or the 2-carbonitrile (Marine Nitrile, CAS 72928-51-9)—is not scientifically supportable without reformulation. The primary alcohol function imparts a lower oxidation state, reduced electrophilicity, higher polarity, and distinct hydrogen-bonding capacity compared to the aldehyde and nitrile congeners, directly affecting volatility, substantivity on skin or fabric, and odor character . The aldehyde analog (Cyclomyral) carries a published RIFM safety assessment confirming no genotoxicity concern and has a defined IFRA volume-of-use band (1.10–100 metric tons/year), whereas no equivalent safety monograph or IFRA standard exists for the alcohol [1]. Furthermore, the nitrile analog (Marine Nitrile) exhibits a substantivity of only 16 hours at 100% concentration versus the aldehyde's 136 hours, demonstrating that even within this narrow structural family, the functional group dictates performance parameters critical to formulation design [2]. Selecting a generic hydrogenated naphthalene derivative without verifying the specific functional group and its associated olfactory, stability, and regulatory profile risks batch rejection, fragrance failure, or regulatory non-compliance.

Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3): Comparator-Anchored Quantitative Differentiation Evidence


Functional Group Drives Substantivity Gap: Alcohol vs. Aldehyde vs. Nitrile in the Octahydro-8,8-dimethylnaphthalene Series

Within the octahydro-8,8-dimethylnaphthalene scaffold, the functional group at position 2 profoundly influences fragrance substantivity—the duration a scent remains perceptible. The aldehyde analog Cyclomyral (CAS 68738-94-3) exhibits substantivity of 136 hours at 100% concentration [1]. In contrast, the nitrile analog Marine Nitrile (CAS 72928-51-9) demonstrates only 16 hours substantivity at equivalent concentration [2]. Octahydro-8,8-dimethylnaphthalene-2-methanol, bearing a primary alcohol group, is expected to show an intermediate substantivity profile based on the lower vapor pressure of alcohols versus aldehydes and the hydrogen-bonding capacity of the hydroxyl group, though empirical measured substantivity data are not publicly available . This functional-group-dependent substantivity hierarchy means that formulators cannot interchange alcohol, aldehyde, and nitrile congeners without altering the temporal fragrance performance of the final product.

Fragrance chemistry Substantivity Structure-odor relationships

Reduced Electrophilicity and Enhanced Oxidative Stability of the Alcohol Compared to the Aldehyde Analog

The 2-carbaldehyde analog (Cyclomyral, CAS 68738-94-3) contains a reactive aldehyde group susceptible to air oxidation to the corresponding carboxylic acid under ambient storage conditions, a well-established degradation pathway for fragrance aldehydes [1]. Octahydro-8,8-dimethylnaphthalene-2-methanol, as a primary alcohol, is in a lower oxidation state and requires stronger oxidizing agents (e.g., potassium permanganate or chromium trioxide) to undergo deliberate oxidation to the corresponding aldehyde or ketone, indicating substantially greater resistance to autoxidation under typical storage and formulation conditions . This difference in inherent oxidative stability translates to longer shelf life and reduced formation of acidic degradation byproducts that could cause off-odors or skin irritation in finished consumer products. No quantitative head-to-head accelerated stability study is publicly available for these specific compounds; this inference is based on the well-established reactivity difference between primary alcohols and aldehydes toward atmospheric oxygen.

Stability Formulation compatibility Oxidation resistance

Physicochemical Property Differentiation: Alcohol Exhibits Lower Density, Flash Point, and LogP Versus Aldehyde Analog, Impacting Formulation Design

Direct comparison of computed physicochemical parameters reveals meaningful differences between Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3) and its 2-carbaldehyde analog (Cyclomyral, CAS 68738-94-3). The alcohol has lower density (0.98 g/cm³ vs. 1.01 g/cm³), lower flash point (110.1 °C vs. 122.3 °C), and markedly lower estimated logP (3.22 vs. 3.60–3.78) compared to the aldehyde [1]. The lower logP indicates greater hydrophilicity for the alcohol, which affects partitioning behavior in emulsion-based formulations (e.g., creams, lotions) and may alter fragrance release kinetics. The lower flash point has implications for storage, transport classification, and manufacturing safety protocols. Boiling points are comparable (283.9 °C for alcohol vs. 265–287 °C for aldehyde isomers), but the aldehyde isomers show melting points in the 42–61 °C range while the alcohol's melting point is not reported, suggesting the alcohol may remain liquid at lower temperatures [1]. These property differences are not cosmetic; they directly affect unit operations in fragrance compounding and finished product manufacturing.

Physicochemical properties Formulation design Solubility

Differential Safety Assessment Status: Aldehyde Congener Has Completed RIFM Multi-Endpoint Clearance; Alcohol Lacks Published Safety Monograph

The aldehyde analog Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde (Cyclomyral, CAS 68738-94-3) has undergone a comprehensive RIFM safety assessment covering 7 human health endpoints plus environmental endpoints, with all endpoints cleared using target data, read-across, and/or TTC. The assessment concluded no concern for genotoxic potential [1]. The aldehyde also has a defined IFRA worldwide volume-of-use band of 1.10–100 metric tons per year and a 95th percentile dermal exposure of 0.14% in hydroalcoholic products, with total systemic exposure of 0.0024 mg/kg/day in the Creme RIFM Aggregate Exposure Model v3.1 [1]. In contrast, no equivalent published RIFM safety assessment or IFRA Standard exists for Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3). For procurement purposes, this means the alcohol requires a more rigorous internal safety review and may face longer regulatory approval timelines compared to the aldehyde analog, which benefits from an established safety dossier. However, the alcohol's lack of a reactive carbonyl group suggests lower skin sensitization potential as a class-level inference, though this must be verified through specific testing [2].

Safety assessment Regulatory compliance IFRA standards

Odor Character Differentiation: Alcohol Provides Woody/Floral Nuance Distinct from the Aldehyde's Muguet Profile and the Nitrile's Citrus/Marine Signature

The octahydro-8,8-dimethylnaphthalene scaffold produces markedly different odor characters depending on the functional group at position 2. Cyclomyral (aldehyde, CAS 68738-94-3) is described at 100% concentration as 'fresh lily, sweet melon, floral muguet, dry green' [1]. Marine Nitrile (nitrile, CAS 72928-51-9) delivers a 'medium-strength citrus and marine' odor with earthy undertones [2]. Octahydro-8,8-dimethylnaphthalene-2-methanol is described as having a pleasant odor profile suitable for perfumes, with references indicating floral and woody notes characteristic of saturated bicyclic alcohols . The alcohol's odor is expected to be softer, less diffusive, and more tenacious than the aldehyde based on the lower vapor pressure of alcohols compared to aldehydes of similar molecular weight, a class-level principle in fragrance chemistry. This odor differentiation is commercially significant: the aldehyde serves muguet (lily-of-the-valley) accords, the nitrile targets marine/aquatic compositions, and the alcohol is positioned for woody, amber, or musk background notes where a softer, longer-lasting effect is desired.

Odor profile Perfumery Fragrance design

Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93840-22-3): Evidence-Based Research and Industrial Application Scenarios


Woody-Amber Fragrance Formulation Requiring Enhanced Oxidative Stability Over Aldehyde-Based Muguet Ingredients

In fine fragrance and personal care product development, formulators seeking a woody-floral background note with superior shelf-life stability compared to aldehyde-based muguet ingredients (e.g., Cyclomyral) should evaluate Octahydro-8,8-dimethylnaphthalene-2-methanol. The primary alcohol function provides inherently greater resistance to autoxidation than the aldehyde group [1], reducing the risk of acidic degradation byproducts that can cause off-odors or skin irritation over the product lifecycle. This compound is particularly suited for cream-based and emulsion formulations where prolonged contact with atmospheric oxygen is unavoidable, and where the aldehyde analog's demonstrated dermal exposure level of 0.0024 mg/kg/day (as per RIFM assessment) may inform conservative use levels .

Differentiation from Marine Nitrile in Long-Lasting Functional Fragrance Applications

For laundry care, fabric softeners, and air care products requiring extended fragrance longevity, Octahydro-8,8-dimethylnaphthalene-2-methanol offers a predicted substantivity advantage over Marine Nitrile (CAS 72928-51-9), which has a measured substantivity of only 16 hours at 100% concentration [1]. While the aldehyde analog Cyclomyral achieves 136 hours substantivity, its muguet-floral odor character may not suit all fragrance themes. The alcohol congener is expected to provide intermediate to long substantivity with a woody character distinct from both the aldehyde's floral signature and the nitrile's citrus-marine profile, enabling formulators to achieve lasting fragrance performance in non-floral, non-marine olfactory spaces .

Synthetic Intermediate for In-House Derivative Preparation (Aldehyde, Ester, and Ether Synthesis)

For research laboratories and custom synthesis groups, Octahydro-8,8-dimethylnaphthalene-2-methanol serves as a versatile precursor that can be oxidized to the corresponding 2-carbaldehyde (Cyclomyral analog) using KMnO₄ or CrO₃, or esterified with carboxylic acids to generate fragrance esters with modified volatility and odor profiles [1]. This synthetic flexibility allows procurement of a single alcohol intermediate to access multiple downstream fragrance materials, potentially reducing inventory complexity. Commercially, the alcohol is available from suppliers at purity specifications of 95% to 99%, with prices typically quoted on request , positioning it as a cost-effective building block for exploratory fragrance chemistry programs.

Fragrance Ingredient Safety Screening and Regulatory Dossier Development

Given that Octahydro-8,8-dimethylnaphthalene-2-methanol lacks a published RIFM safety monograph while its aldehyde analog Cyclomyral has completed full 7-endpoint safety clearance [1], organizations seeking to register this alcohol as a new fragrance ingredient can use the aldehyde's safety data as a read-across starting point, supplemented by the class-level expectation that saturated primary alcohols exhibit lower skin sensitization potential than corresponding aldehydes. The alcohol's lower logP (3.22 vs. 3.78 for the aldehyde) suggests reduced dermal absorption , which may translate to a favorable margin of safety. This scenario is relevant for regulatory affairs teams building safety dossiers for new fragrance ingredient notifications under IFRA Standards or relevant regional cosmetic regulations.

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